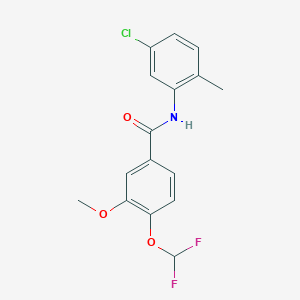
N-(5-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide, commonly known as ML335, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2015 by researchers at the University of Michigan and has since been the subject of several studies.
Wirkmechanismus
The exact mechanism of action of ML335 is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. Specifically, it has been shown to inhibit the activity of the enzyme PAK4, which is involved in cell migration and invasion.
Biochemical and Physiological Effects:
Studies have shown that ML335 has several biochemical and physiological effects, including inhibition of cell growth and migration, induction of apoptosis (programmed cell death), and reduction of inflammation. It has also been found to have low toxicity and good bioavailability, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ML335 is its low toxicity, which makes it suitable for use in cell and animal studies. It also has good solubility in water and other solvents, making it easy to work with in the lab. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in different experimental conditions.
Zukünftige Richtungen
There are several future directions for research on ML335. One area of interest is its potential use in cancer treatment, where it could be used in combination with other therapies to improve outcomes. Another area of interest is its potential use in the treatment of inflammatory diseases, where it could provide a new approach to managing these conditions. Further studies are needed to fully understand the mechanism of action of ML335 and to explore its potential therapeutic applications in greater detail.
Synthesemethoden
The synthesis of ML335 involves several steps, starting with the reaction of 5-chloro-2-methylaniline and 4-(difluoromethoxy)-3-methoxybenzoyl chloride in the presence of a base. The resulting intermediate is then subjected to a series of reactions, including reduction and acylation, to yield the final product.
Wissenschaftliche Forschungsanwendungen
ML335 has been found to have potential therapeutic applications in several areas of research. One such area is cancer treatment, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Eigenschaften
Molekularformel |
C16H14ClF2NO3 |
|---|---|
Molekulargewicht |
341.73 g/mol |
IUPAC-Name |
N-(5-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide |
InChI |
InChI=1S/C16H14ClF2NO3/c1-9-3-5-11(17)8-12(9)20-15(21)10-4-6-13(23-16(18)19)14(7-10)22-2/h3-8,16H,1-2H3,(H,20,21) |
InChI-Schlüssel |
AOCKCSHMVPQAFQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 7-(difluoromethyl)-5-methyl-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279684.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B279688.png)

![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B279691.png)
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide](/img/structure/B279692.png)
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B279693.png)
![5-bromo-N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279695.png)
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279697.png)
![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B279698.png)
![(4Z)-4-[1-(1-ethyl-4-nitropyrazole-3-carbonyl)-5-(2-hydroxyphenyl)pyrazolidin-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B279703.png)

![4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B279705.png)
![4-chloro-1-ethyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279706.png)
